(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound belongs to the pyrroloquinoxaline derivatives, which are known for various therapeutic applications, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₅O, with a molecular weight of approximately 367.5 g/mol. The structural characteristics include:
- InChI Key : CGZCKCPQKWQEJF-UHFFFAOYSA-N
- Canonical SMILES :
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCC)N
These features suggest that the compound may interact with various biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.
The biological activity of this compound is believed to involve its interaction with specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies indicate that this compound may inhibit key pathways associated with tumor growth and proliferation, such as the PI3K/AKT signaling pathway.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have shown promising results. In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT116).
Cell Line | IC50 (µM) |
---|---|
Caco-2 | 37.4 |
HCT116 | 8.9 |
These findings suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms that induce apoptosis and inhibit cell cycle progression.
Mechanistic Studies
Mechanistic studies have indicated that this compound may exert its effects by modulating the expression of genes involved in apoptosis and cell survival. For example, treatment with this compound has been shown to significantly alter the expression levels of PI3K and AKT in treated cells, leading to increased apoptosis markers such as caspase activation.
Case Studies
In a recent study published in Frontiers in Pharmacology, researchers evaluated the effects of this compound on human colon cancer models. The study reported:
- Inhibition of Proliferation : The compound effectively reduced cell viability in a dose-dependent manner.
- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptotic cells after treatment with the compound.
- Target Engagement : Molecular docking studies confirmed binding affinity to key proteins in the PI3K/AKT pathway.
Propiedades
IUPAC Name |
2-amino-N-hexyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-2-3-4-7-12-26-23(31)19-20-22(29-18-9-6-5-8-17(18)28-20)30(21(19)24)27-15-16-10-13-25-14-11-16/h5-6,8-11,13-15H,2-4,7,12,24H2,1H3,(H,26,31)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQMEILRSPJQOZ-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.